

Apitolisib safety profile comparison other PI3K mTOR inhibitors

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Compound Focus: Apitolisib

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Profile Comparison: Apitolisib vs. Other Inhibitors

The table below consolidates key data on **Apitolisib** and other agents within the PI3K/mTOR inhibitor class.

Inhibitor (Target)	Indication (Context)	Key Efficacy Findings	Prominent Safety Findings (Grade 3-4)
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| **Apitolisib** (Dual PI3K/mTOR) | Metastatic Renal Cell Carcinoma (clear-cell) [1] | • **PFS**: 3.7 months (vs. 6.1 mos for everolimus) • **ORR**: 7.1% (vs. 11.6% for everolimus) [1] | • **Hyperglycemia**: 40% • **Rash**: 24% • **Treatment Discontinuation**: 31% [1] | | **Everolimus** (mTORC1) | Metastatic Renal Cell Carcinoma (clear-cell) [1] | • **PFS**: 6.1 months • **ORR**: 11.6% [1] | • **Hyperglycemia**: 9% • **Rash**: 2% • **Treatment Discontinuation**: 12% [1] | | **Duvelisib** (PI3K- δ , γ) | Relapsed/Refractory Lymphoid Neoplasms [2] | • **Pooled ORR**: 70% (CLL/SLL), 70% (iNHL), 47% (T-NHL) [2] | • **Any Grade AE Incidence**: 99% • **Grade ≥ 3 AE Incidence**: 79% • **Most common AEs**: Diarrhea (47%), ALT/AST increase (39%), Neutropenia (38%) [2] | | **Alpelisib** (PI3K α) | HR+/HER2- Breast Cancer (Post-marketing) [3] [4] | Information not available in provided results | • **Stomatitis Reporting Odds Ratio (ROR)**: 13.11 (High association) [3] [4] | | **Capivasertib** (AKT) | HR+/HER2- Breast Cancer (Post-marketing) [3] [4] | Information not available in provided results | • **Stomatitis Reporting Odds Ratio (ROR)**: 3.14 (Lowest association among compared drugs) [3] [4] |

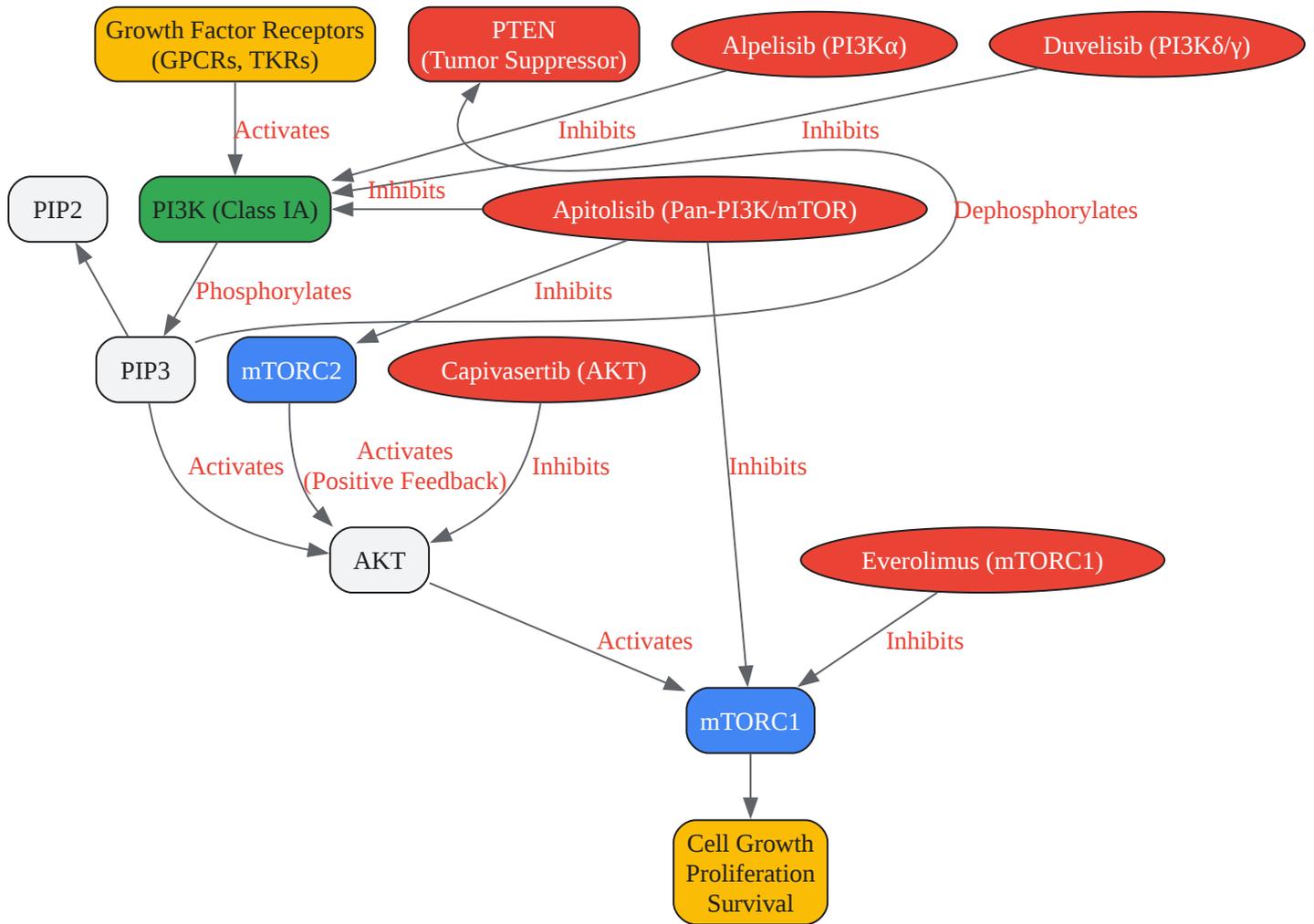
Key Clinical Trial & Experimental Data

For a deeper understanding, here are the methodologies and contexts of the key experiments cited above.

- **Clinical Trial for Apitolisib vs. Everolimus (NCT01442090) [1]**
 - **Objective:** To compare dual PI3K/mTOR inhibition (**Apitolisib**) against single mTORC1 inhibition (everolimus) in metastatic renal cell carcinoma.
 - **Patients:** 85 patients with clear-cell mRCC who progressed on or after VEGF-targeted therapy.
 - **Design:** Randomized, open-label, phase II trial. Patients received either **apitolisib** (40 mg once daily) or everolimus (10 mg once daily).
 - **Endpoints:** Progression-free survival (PFS) was the primary endpoint. Secondary endpoints included safety, overall survival (OS), and objective response rate (ORR).
 - **Biomarker Analysis:** Retrospective assessments of VHL mutation status and hypoxia-inducible factor 1 α (HIF-1 α) protein expression were conducted.
- **Systematic Review for Duvelisib [2]**
 - **Objective:** To evaluate the safety and efficacy of duvelisib in relapsed/refractory (RR) lymphoid neoplasms.
 - **Data Sources:** Prospective clinical trials from PUBMED, EMBASE, Cochrane Library, and ClinicalTrials.gov up to May 20, 2022.
 - **Analysis Method:** A meta-analysis was performed on 11 studies including 683 patients. Pooled rates for efficacy outcomes (like ORR) and safety outcomes (incidence of AEs) were calculated. Subgroup analysis was performed based on disease type (e.g., CLL/SLL, iNHL).
- **Pharmacovigilance Analysis for Oral Toxicities [3] [4]**
 - **Objective:** To evaluate the real-world reporting of stomatitis for several PI3K/AKT/mTOR pathway inhibitors.
 - **Data Source:** The U.S. FDA Adverse Event Reporting System (FAERS) database.
 - **Method:** A disproportionality analysis was conducted. The Reporting Odds Ratio (ROR) measures how much more often a specific adverse event (stomatitis) is reported for a drug of interest compared to all other drugs in the database. An ROR >1 indicates a higher-than-expected reporting association.

Mechanistic Insights & Translational Modeling

The safety and efficacy profiles of these drugs are directly linked to their specific targets within the PI3K/AKT/mTOR pathway. The following diagram illustrates the signaling cascade and drug targets.



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Furthermore, integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling for **Apitolisib** has quantified the relationship between target engagement and efficacy [5]. These models, developed from both preclinical xenograft data and clinical phase I trials, showed that a minimum of **35-45% inhibition of phosphorylated**

AKT (pAkt) is required to trigger tumor shrinkage, and a constant **61-65% pAkt inhibition** is needed to achieve tumor stasis [5]. This steep relationship helps explain the narrow therapeutic window for dual inhibitors like **Apitolisib**.

Interpretation & Key Takeaways for Researchers

- **The Trade-off of Potency vs. Toxicity:** The clinical data strongly suggests that **Apitolisib's broad, dual PI3K/mTOR inhibition leads to greater on-target toxicities** (like high-grade hyperglycemia and rash) compared to the more selective mTORC1 inhibitor everolimus [1]. This toxicity profile likely contributed to its higher discontinuation rate and inferior efficacy in mRCC.
- **Class-Wide Safety Challenges:** The significant incidence of adverse events with Duvelisib and the strong FAERS signal for stomatitis with Alpelisib and Everolimus indicate that **toxicities are a class-wide challenge** for PI3K/AKT/mTOR pathway inhibitors [2] [3] [4].
- **Importance of Patient Selection and Biomarkers:** The failure of **Apitolisib** against everolimus in mRCC does not necessarily preclude its efficacy in other cancer types, particularly those with specific molecular dependencies. The retrospective biomarker analysis from the phase II trial suggested that VHL mutation status and HIF-1 α expression may predict benefit from mTOR inhibition, highlighting the need for **prospective biomarker validation** in future trials [1].

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